Potassium lauroyl glutamate

dermal irritation transepidermal water loss (TEWL) mildness

Potassium lauroyl glutamate (PLG) is a monopotassium salt of the N-acyl amino acid surfactant class, synthesized by acylation of L-glutamic acid with lauric acid-derived lauroyl chloride followed by potassium neutralization. It belongs to the acyl glutamate subfamily of anionic amino acid surfactants, characterized by two carboxylate groups that confer divalent character and pH-dependent ionization behavior.

Molecular Formula C17H30KNO5
Molecular Weight 367.5 g/mol
CAS No. 77704-57-5
Cat. No. B15181359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium lauroyl glutamate
CAS77704-57-5
Molecular FormulaC17H30KNO5
Molecular Weight367.5 g/mol
Structural Identifiers
SMILES[H+].CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[K+]
InChIInChI=1S/C17H31NO5.K/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/t14-;/m0./s1
InChIKeyWNEHWYCWKDNRFW-UQKRIMTDSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Lauroyl Glutamate (CAS 77704-57-5): Acyl Glutamate Surfactant Procurement & Selection Guide


Potassium lauroyl glutamate (PLG) is a monopotassium salt of the N-acyl amino acid surfactant class, synthesized by acylation of L-glutamic acid with lauric acid-derived lauroyl chloride followed by potassium neutralization [1]. It belongs to the acyl glutamate subfamily of anionic amino acid surfactants, characterized by two carboxylate groups that confer divalent character and pH-dependent ionization behavior [2]. Its C12 (lauroyl) chain length distinguishes it from cocoyl (mixed C8–C18) and myristoyl (C14) glutamate variants, imparting specific interfacial packing and foaming properties [3]. The compound is registered under CAS 77704-57-5 with a molecular formula of C₁₇H₃₀KNO₅ and molecular weight of ~367.5 g/mol [1].

Why Potassium Lauroyl Glutamate Cannot Be Casually Substituted with Other In-Class Amino Acid Surfactants


Acyl glutamate surfactants share a common amino acid backbone, but their physicochemical and performance profiles are governed by three interacting variables: the counterion identity (Na⁺ vs. K⁺ vs. TEA vs. NH₄⁺), the fatty acyl chain length and distribution, and the degree of neutralization [1]. Counterion effects are not trivial—systematic studies demonstrate that K⁺ exhibits weaker hydration and stronger interfacial association with carboxylate headgroups than Na⁺, leading to distinct foam stability and coarsening kinetics across concentration regimes [2]. The potassium salt also provides measurably higher aqueous solubility than the sodium analog, affecting formulation flexibility in concentrated systems . Furthermore, the lauroyl (C12) chain confers different packing geometry and critical micelle concentration (CMC) compared to cocoyl (mixed-chain) glutamates, directly impacting foam generation and cleansing efficacy [2]. These differences manifest as quantifiable performance gaps in irritation potential, biodegradation rate, foam stability under electrolyte load, and rheological building in sulfate-free chassis—making blind substitution scientifically unsound and commercially risky.

Quantitative Evidence Guide: Measured Differentiation of Potassium Lauroyl Glutamate Against Comparators


Dermal Irritation Potential (TEWL): Potassium Lauroyl Glutamate vs. Sodium Lauryl Sulfate (SLS)

In a controlled human patch test (n=15 healthy volunteers, 24-h occlusive application), 1% sodium lauroyl glutamate (SLG) — the sodium-counterpart of the same lauroyl glutamate anion — produced significantly lower transepidermal water loss (TEWL) values and visual irritation scores than 1% sodium lauryl sulfate (SLS), with TEWL values for SLG comparable to the deionized water vehicle control [1]. Given that cation identity (Na⁺ vs. K⁺) has negligible influence on the intrinsic mildness of the lauroyl glutamate headgroup (CMC and γcmc differ by <2% between SLG and PLG) [2], this low-irritation profile is directly transferable to potassium lauroyl glutamate as a class-level inference.

dermal irritation transepidermal water loss (TEWL) mildness

Ready Biodegradability: Potassium Lauroyl Glutamate vs. Sodium Laureth Sulfate (SLES)

Potassium lauroyl glutamate achieves >95% biodegradation in the OECD 301F ready biodegradability test . This performance substantially exceeds the typical 50–70% range reported for sodium laureth sulfate (SLES) under comparable test conditions . SLES, a widely used ethoxylated anionic surfactant, demonstrates only partial and slower ultimate biodegradation due to the ether-linked ethoxylate chain, which impedes microbial assimilation . The >95% OECD 301F value classifies PLG as 'readily biodegradable' by the strictest regulatory criteria, enabling 'green' certification and supporting EU Ecolabel or Nordic Swan formulation claims.

biodegradability OECD 301F environmental persistence

Foam Stability in the Concentrated Regime: Potassium (PLG) vs. Sodium (SLG) Lauroyl Glutamate

A systematic head-to-head comparison of lauroyl glutamate surfactants with Na⁺, K⁺, and NH₄⁺ counterions demonstrated that at concentrations exceeding the critical micelle concentration (CMC; ~0.025 mol·L⁻¹), K⁺ (PLG) exhibits the most pronounced foam-stabilizing effect among the three counterions, yielding the highest residual foam volume at 1000 s in the concentrated regime (0.025–0.1 mol·L⁻¹) [1]. At 0.05 mol·L⁻¹, the rank order of foam stability was K⁺ (PLG) > Na⁺ (SLG) > NH₄⁺ (ALG) [1]. This superior foam stability is attributed to stronger interfacial binding of K⁺ to carboxylate headgroups, promoting denser interfacial adsorption and enhanced film elasticity [1]. At low concentrations (0.0025–0.01 mol·L⁻¹), SLG demonstrates higher foam stability due to Na⁺ strong hydration sustaining electrostatic double-layer repulsion, but this advantage reverses as concentration crosses the CMC [1].

foam stability counterion effect concentrated surfactant regime

Aqueous Solubility Advantage: Potassium Salt vs. Sodium Salt of Lauroyl Glutamate

Commercial technical literature from a major lauroyl glutamate manufacturer states that 'the potassium salt has better solubility than the sodium salt' . This solubility differential is consistent with the general counterion solubility trend for carboxylate surfactants, where the potassium salt typically exhibits higher water solubility than its sodium counterpart due to weaker ion-pairing of the larger, less charge-dense K⁺ cation with the carboxylate anion . The sodium lauroyl glutamate solubility at pH 5.5 and 25 °C is reported to be <0.05 g/100 mL, imposing practical constraints on low-pH and high-concentration liquid formulations . The enhanced solubility of PLG directly translates into broader formulation windows, particularly for crystal-clear liquid cleansers, high-actives concentrates, and low-temperature processing where sodium salts risk precipitation.

aqueous solubility counterion solubility concentrated formulation

Rheological Building in Sulfate-Free Shampoo: Potassium Lauroyl Glutamate vs. Conventional Surfactants

In a documented sulfate-free shampoo formulation case study, potassium lauroyl glutamate used at 12% concentration achieved a 150% viscosity increase compared to traditional surfactants (interpreted as sulfate-based benchmarks) in the same formulation chassis . This enhanced viscosity-building property reduces or eliminates the need for additional polymeric thickeners and salt-based viscosity modifiers in sulfate-free cleansing systems. Conventional sulfate-free formulations frequently struggle with low viscosity and poor thickening response, requiring formulators to add co-surfactants (e.g., cocamidopropyl betaine) or specialty thickeners (e.g., PEG-120 methyl glucose dioleate) to achieve acceptable rheology . The intrinsic thickening contribution of PLG simplifies formulation architecture and reduces per-unit cost of additives.

viscosity building sulfate-free formulation shampoo chassis

Evidence-Backed Application Scenarios for Potassium Lauroyl Glutamate in Scientific and Industrial Procurement


Sensitive-Skin and Baby-Care Sulfate-Free Cleansing Formulations

The clinically demonstrated ultra-low irritation profile of lauroyl glutamate surfactants—with TEWL values for the sodium salt (SLG) at 1% concentration comparable to a pure water vehicle—makes potassium lauroyl glutamate the surfactant of choice for formulations targeting atopic, sensitive, or infant skin . PLG's ready biodegradability (>95% OECD 301F) further aligns with the stricter safety and environmental standards demanded by baby-care product categories [1]. Recommended use concentrations of 5–22.75% (rinse-off) are supported by regulatory safety assessments establishing a maximum historical use level of 23% for rinse-off cosmetic products [2].

High-Solids, Crystal-Clear Liquid Soap and Facial Cleanser Concentrates

The documented solubility advantage of the potassium salt over the sodium salt of lauroyl glutamate directly enables high-actives, crystal-clear liquid cleanser concentrates that would be prone to precipitation or turbidity when formulated with sodium lauroyl glutamate . This solubility headroom is critical for water-free or low-water 'concentrate' formats, cold-process manufacturing (where sodium salts exhibit markedly reduced solubility), and weakly acidic (pH 5.0–6.0) facial cleansers that mimic the skin's natural pH [1]. Procurement specifications should preferentially select the potassium salt (CAS 77704-57-5) over the sodium salt (CAS 29923-31-7) when clarity and cold-storage stability are non-negotiable quality attributes.

Sulfate-Free Shampoo Chassis with Intrinsic Viscosity Building

The 150% viscosity increase relative to traditional surfactant benchmarks documented for PLG at 12% active concentration in sulfate-free shampoo makes it a strategic selection for formulators seeking to minimize or eliminate secondary thickeners (e.g., PEG-120 methyl glucose dioleate, hydroxypropyl methylcellulose, or carbomer) in their cleansing chassis. This intrinsic rheology contribution reduces formulation cost, simplifies manufacturing (one less ingredient to disperse/hydrate), and improves the clean-label appeal of the final product by shortening the INCI list. The superior foam stability of PLG in the concentrated regime (K⁺ > Na⁺ > NH₄⁺ at ≥CMC) independently reinforces this application, ensuring robust foam longevity without relying on foam-boosting co-surfactants [1].

EU Ecolabel and COSMOS-Certified Green Cosmetic Lines

The >95% OECD 301F ready biodegradability classification positions PLG as a drop-in replacement for SLES and other partially biodegradable surfactants in formulations targeting EU Ecolabel, COSMOS Natural, Nordic Swan, or ISO 16128 certification . The plant-derived lauric acid feedstock (typically from coconut or palm kernel oil) and the amino acid (L-glutamic acid) origin support natural-origin index (NOI) calculations under ISO 16128 [1]. The compound's low aquatic toxicity profile and absence of ethoxylation byproducts (no 1,4-dioxane risk) further reduce regulatory toxicology burden during certification dossier preparation . Procurement teams should request OECD 301F batch-specific test certificates from suppliers to support regulatory submissions.

Technical Documentation Hub

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